2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-[[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-28-18-9-5-14(11-19(18)29-2)16-8-10-20-23-24-21(26(20)25-16)30-12-17(27)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPOABYBFSDKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic molecule characterized by a triazolopyridazine core. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of diverse functional groups enhances its pharmacological profile and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O3S |
| Molecular Weight | 345.38 g/mol |
| CAS Number | 894057-01-3 |
The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cell signaling pathways. Notably, the triazole moiety may play a crucial role in modulating kinase activity, which is essential for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds containing the triazole and pyridazine rings exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) with IC50 values ranging from 10 to 30 µM .
- A structural analysis suggests that modifications in the phenyl groups can enhance binding affinity to target proteins involved in cancer progression .
Antibacterial Activity
The compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The presence of the thioether group is thought to contribute to its antibacterial efficacy by disrupting bacterial cell wall synthesis .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties:
- Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The anti-inflammatory effects were measured using various assays, showing a significant reduction in pro-inflammatory cytokines .
Case Studies
- Study on Anticancer Potency : A recent study evaluated the anticancer effects of triazolopyridazine derivatives in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with standard chemotherapy agents .
- Antibacterial Screening : A series of synthesized triazolopyridazine derivatives were tested against clinical isolates of Pseudomonas aeruginosa. The results showed that certain modifications led to enhanced antibacterial activity, making them potential candidates for further development as antibacterial agents .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has shown significant activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Findings : In vitro studies indicated that the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells, which suggests its potential as an anticancer agent .
Antiviral Activity
The compound has also been investigated for its antiviral properties . Research indicates that derivatives of triazole compounds can exhibit antiviral activity against several viruses:
- Viruses Tested : Herpes simplex virus type 1 (HSV-1), poliovirus, and human immunodeficiency virus type 1 (HIV-1).
- Mechanism of Action : The compound's structure allows it to interfere with viral replication processes, making it a candidate for further antiviral drug development .
Anti-inflammatory Properties
The compound may possess anti-inflammatory effects , which are critical in treating conditions like arthritis and cardiovascular diseases. Studies have indicated that certain structural modifications can enhance anti-inflammatory activity:
- Mechanism : The triazole ring system is known to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways .
Synthesis and Modifications
The synthesis of this compound has been optimized through various methods:
- Microwave-Assisted Synthesis : A catalyst-free method has been developed that enhances yield and reduces reaction time.
- Structural Variations : Modifications to the phenyl and triazole groups can lead to improved biological activity and selectivity .
Data Table of Biological Activities
Case Studies
-
Antitumor Efficacy Study :
- Researchers conducted a series of assays on A549 cells treated with varying concentrations of the compound.
- Results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency.
-
Antiviral Mechanism Exploration :
- A study focused on the interaction of the compound with viral proteins.
- Findings suggested that the compound binds effectively to viral enzymes, disrupting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Triazole Derivatives with Pyridazine Cores
- Compound 6 (from ): Contains a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core fused with a triazolo-thiadiazine ring. Unlike the target compound, it lacks a fluorophenyl group but includes a 4-methoxyphenyl substituent. This structural difference may reduce its lipophilicity compared to the fluorophenyl-containing target compound .
- Compound 7 (from ): Features a phenylhydrazinecarbothioamide side chain. The presence of a thioamide group could enhance hydrogen-bonding interactions but may also reduce metabolic stability compared to the thioether linkage in the target compound .
2.1.2. Triazole-Thioether Derivatives
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from ): Shares a triazole-thioether backbone with the target compound but incorporates a sulfonylphenyl group and difluorophenyl substituent.
Physicochemical Properties
Research Findings and Limitations
- Evidence Gaps: No direct biological data (e.g., IC₅₀, MIC) are available for the target compound. Comparisons rely on structural analogies.
- Key Advantages of Target Compound: Balanced lipophilicity for membrane penetration and solubility. Fluorophenyl group may improve metabolic stability over non-fluorinated analogues.
- Challenges : Synthesis of the triazolopyridazine core requires precise control of reaction conditions to avoid side products, as seen in .
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Hazard Identification : Based on structurally similar triazolo-pyridazine derivatives, this compound may pose acute toxicity (oral), skin corrosion/irritation, and severe eye damage .
- Preventive Measures :
- Emergency Procedures :
Basic: What synthetic routes are commonly employed for triazolo-pyridazine derivatives?
Answer:
- Key Methodologies :
- Cyclocondensation : React hydrazine derivatives with pyridazine precursors under reflux (e.g., ethanol, 80°C, 12 hours) .
- Thiolation : Introduce thioether groups via nucleophilic substitution using NaSH or thiourea in DMF .
- Example : For analogous compounds, coupling 3,4-dimethoxyphenyl groups to pyridazine cores via Suzuki-Miyaura cross-coupling (Pd catalysts, 100°C) .
Advanced: How can conflicting hazard data (e.g., GHS classifications) from different sources be resolved?
Answer:
- Case Study : lists acute toxicity, while reports "no known hazards" for a similar compound.
- Resolution Strategies :
Advanced: What strategies optimize reaction yields during the synthesis of triazolo-pyridazine derivatives?
Answer:
- Critical Factors :
- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling reactions (yield improvement: ~20% vs. PdCl₂) .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventional) .
- Solvent Optimization : Use DMF for solubility of aromatic intermediates; switch to ethanol for crystallization .
- Troubleshooting :
Basic: What are the recommended methods for characterizing solubility and purity?
Answer:
- Solubility Profiling :
- Purity Analysis :
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Stability Studies :
- Degradation Analysis :
- Monitor via LC-MS for byproducts (e.g., oxidation to sulfoxide derivatives) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer:
- Key Modifications :
- Methoxy Groups : Replace 3,4-dimethoxyphenyl with halogenated aryl groups to improve metabolic stability .
- Fluorophenyl Moiety : Introduce para-substituents (e.g., -CF₃) to enhance binding affinity to kinase targets .
- Thioether Linkage : Substitute with sulfone groups for increased solubility and reduced toxicity .
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
